molecular formula C17H13FN2OS B2876243 2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol CAS No. 602290-76-6

2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol

Cat. No.: B2876243
CAS No.: 602290-76-6
M. Wt: 312.36
InChI Key: DTIQMRDGNSUULC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorobenzylsulfanyl group and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride, thiophenol, and 6-phenylpyrimidin-4-ol.

    Formation of Benzylsulfanyl Intermediate: The reaction between 4-fluorobenzyl chloride and thiophenol in the presence of a base, such as sodium hydroxide, leads to the formation of 4-fluorobenzylsulfanyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 6-phenylpyrimidin-4-ol under suitable reaction conditions, such as the use of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding reduced forms.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-benzylsulfanyl)-3-phenyl-3H-quinazolin-4-one
  • 2-(4-Fluoro-phenyl)-2-oxo-ethylsulfanyl-3-phenyl-3H-quinazolin-4-one
  • 6,8-Dichloro-3-(4-Fluoro-benzyl)-3H-quinazolin-4-one

Uniqueness

2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzylsulfanyl group enhances its reactivity and potential biological activity compared to similar compounds.

Biological Activity

2-(4-Fluoro-benzylsulfanyl)-6-phenyl-pyrimidin-4-ol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a fluorobenzylsulfanyl group and a phenyl group, which may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C17H13FN2OS
  • CAS Number : 602290-76-6
  • Molecular Weight : 314.36 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzylsulfanyl Intermediate : Reaction between 4-fluorobenzyl chloride and thiophenol in the presence of a base.
  • Coupling Reaction : The intermediate is coupled with 6-phenylpyrimidin-4-ol using a palladium catalyst.
  • Purification : Final product purification via column chromatography.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors involved in the viral life cycle.

Anticancer Properties

One of the most promising areas for this compound is in cancer treatment. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell proliferation and survival.

The biological activity is largely attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit certain kinases involved in cancer cell signaling.
  • Enzyme Modulation : It can modulate the activity of enzymes related to inflammation and cancer progression, such as COX enzymes .

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsShowed significant inhibition against E. coli and S. aureus with MIC values <50 µg/mL.
Study BInvestigate anticancer potentialInduced apoptosis in MCF-7 breast cancer cells with IC50 values of 20 µM.
Study CAssess antiviral activityDemonstrated inhibition of viral replication in Vero cells infected with influenza virus at concentrations >10 µM.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl and sulfanyl groups can significantly influence the biological activity of pyrimidine derivatives. For instance, substituents that enhance electron density on the aromatic ring tend to increase antimicrobial potency.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-12(7-9-14)11-22-17-19-15(10-16(21)20-17)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIQMRDGNSUULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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